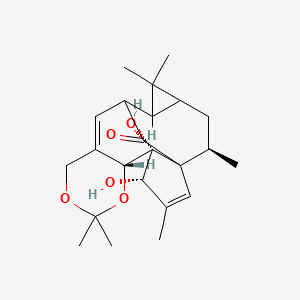

Ingenol-5,20-acetonide

Description

BenchChem offers high-quality Ingenol-5,20-acetonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingenol-5,20-acetonide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |

InChI |

InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14?,15?,16?,17+,19-,22?,23-/m1/s1 |

InChI Key |

ONMDPPVVEFWDOD-FMBNQKDMSA-N |

Isomeric SMILES |

C[C@@H]1CC2C(C2(C)C)C3C=C4COC(O[C@H]4[C@]5(C1(C3=O)C=C([C@@H]5O)C)O)(C)C |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ingenol-5,20-acetonide: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingenol-5,20-acetonide is a key semi-synthetic intermediate derived from ingenol (B1671944), a diterpenoid found in the sap of various plants belonging to the Euphorbia genus. While not a primary natural product itself, its precursor, ingenol, is readily accessible from species such as Euphorbia peplus and Euphorbia lathyris. This guide provides a comprehensive overview of the natural sources of ingenol, detailed protocols for its isolation, and the subsequent chemical conversion to Ingenol-5,20-acetonide. Furthermore, it delves into the significant role of ingenol derivatives in activating the Protein Kinase C (PKC) signaling pathway, a mechanism of considerable interest in oncological research.

Natural Sources and Yield of Ingenol

Ingenol is predominantly extracted from plants of the Euphorbia genus. The concentration of ingenol and its esters can vary significantly between species and even different parts of the same plant. Euphorbia lathyris seeds are a commonly utilized source for the industrial production of ingenol due to their relatively high yield. Another notable source is Euphorbia peplus, the plant from which the approved drug ingenol mebutate is derived.

| Plant Species | Plant Part | Compound | Yield | Reference |

| Euphorbia lathyris | Seeds | Ingenol | ~100 mg/kg | [1] |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [2] |

| Euphorbia peplus | Whole plant | Ingenol Mebutate | 1.1 mg/kg | [3] |

| Euphorbia tirucalli | Latex | Ingenol derivatives | Not specified | [4] |

| Euphorbia trigona | Aerial parts | Ingenol derivatives | Not specified | [5] |

Experimental Protocols

The isolation of Ingenol-5,20-acetonide is a two-stage process involving the extraction and purification of its natural precursor, ingenol, followed by a chemical synthesis step to produce the acetonide.

Isolation of Ingenol from Euphorbia lathyris Seeds

The following protocol is a streamlined procedure for the isolation of ingenol from Euphorbia lathyris seeds, adapted from established methods.[5][6][7][8]

Materials:

-

Ground seeds of Euphorbia lathyris

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (0.20 N)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction and Hydrolysis:

-

Mechanically stir 1 kg of powdered Euphorbia lathyris seeds in 2 L of 0.20 N sodium methylate in methanol for 4 hours at room temperature. This step simultaneously extracts the ingenol esters and hydrolyzes them to the parent ingenol.[3]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Resuspend the residue in a mixture of methanol and water (9:1) and extract three times with hexane to remove lipids and other nonpolar compounds.

-

Discard the hexane fractions.

-

Evaporate the methanol from the aqueous phase under reduced pressure.

-

Extract the remaining aqueous phase three times with ethyl acetate.

-

-

Chromatographic Purification:

-

Combine the ethyl acetate fractions and evaporate to dryness.

-

Purify the residue by gravity silica gel column chromatography using a gradient of petroleum ether-EtOAc.

-

Collect the fractions containing ingenol and evaporate the solvent to yield purified ingenol. A purity of >99% can be achieved with careful chromatography.[3]

-

Synthesis of Ingenol-5,20-acetonide from Ingenol

This protocol describes the conversion of the isolated ingenol to Ingenol-5,20-acetonide, a crucial intermediate for the synthesis of various ingenol derivatives.[3]

Materials:

-

Purified ingenol

-

Acetone

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Standard laboratory glassware and equipment for chemical synthesis

Procedure:

-

Acetonide Formation:

-

Dissolve 100 mg (0.29 mmol) of ingenol in 5 ml of acetone.

-

Add 50 mg of pyridinium p-toluenesulfonate (PPTS) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide. A yield of approximately 55% (62 mg) can be expected.[3]

-

Signaling Pathways of Ingenol Derivatives

Ingenol and its esters are potent modulators of the Protein Kinase C (PKC) family of enzymes.[9][10] Activation of specific PKC isoforms triggers a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis and inflammation. This mechanism is central to the anti-cancer properties of ingenol derivatives like ingenol mebutate.

The PKC/MEK/ERK Signaling Cascade

The primary mechanism of action of ingenol mebutate involves the activation of the PKCδ isoform.[11][12] This initiates the Ras/Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Caption: Ingenol-induced PKC/MEK/ERK signaling pathway.

Experimental and Synthetic Workflow

The overall process from the natural source to the semi-synthetic Ingenol-5,20-acetonide and its subsequent derivatives can be visualized as a multi-step workflow.

Caption: Workflow for Ingenol-5,20-acetonide production.

Conclusion

Ingenol-5,20-acetonide, while a semi-synthetic molecule, is a critical component in the development of novel ingenol-based therapeutics. Its precursor, ingenol, is readily available from natural sources, particularly the seeds of Euphorbia lathyris. The methodologies for the isolation of ingenol and its conversion to the acetonide are well-established. A thorough understanding of the underlying signaling pathways, primarily the PKC-mediated cascade, is essential for the rational design and development of future ingenol derivatives with enhanced therapeutic profiles. This guide provides a foundational resource for researchers and professionals engaged in the exploration of this promising class of natural product-derived compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Activity of Ingenol-5,20-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a diterpenoid and a key synthetic intermediate derived from the ingenol (B1671944) scaffold, a core structure found in plants of the Euphorbiaceae family. While ingenol-5,20-acetonide itself is often utilized as a precursor in the synthesis of more potent derivatives, the biological activity of the ingenol class of molecules is of significant interest in pharmacology and drug development. This guide provides a comprehensive overview of the known biological activities associated with the ingenol core, with a focus on the underlying mechanisms of action and relevant experimental methodologies. The primary biological target of ingenol derivatives is Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction.

Quantitative Biological Data

Direct quantitative biological data for Ingenol-5,20-acetonide is not extensively available in published literature, reflecting its primary role as a synthetic intermediate. However, studies on the parent compound, ingenol, provide valuable insights into the potential bioactivity of this class of molecules. It is important to note that the acetonide functional group at positions 5 and 20 may alter the binding affinity and cellular activity compared to the parent ingenol.

Table 1: In Vitro Biological Activity of Ingenol (Parent Compound)

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Ki) | 30 µM | Protein Kinase C (PKC) | [1] |

| 50% Effective Concentration (EC50) | 30 µM - 1 mM | Various biological responses in cell systems | [1] |

Disclaimer: The data presented in Table 1 is for the parent compound, ingenol. The biological activity of Ingenol-5,20-acetonide may differ.

Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action for ingenol and its derivatives is the activation of Protein Kinase C (PKC) isozymes.[1] Ingenol compounds act as agonists, binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[2]

Activation of specific PKC isoforms, particularly PKCδ, triggers a cascade of downstream signaling events. This leads to a variety of cellular responses, including apoptosis, inflammation, and changes in cell proliferation and differentiation.[3]

Signaling Pathway

The activation of PKC by ingenol derivatives initiates several downstream signaling pathways, with the Ras/Raf/MEK/ERK (MAPK) pathway being a key mediator of the observed biological effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of Ingenol-5,20-acetonide and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A2058 melanoma cells)[4]

-

RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin[4]

-

Ingenol-5,20-acetonide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ingenol-5,20-acetonide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MAPK/ERK Pathway Activation

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

-

Cell culture reagents and cells of interest

-

Ingenol-5,20-acetonide

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[4]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

-

Treat cells with Ingenol-5,20-acetonide at the desired concentration for various time points (e.g., 10, 30, 60 minutes).

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[4]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

In Vitro Protein Kinase C (PKC) Binding Assay

This assay determines the binding affinity of a compound to PKC.

Materials:

-

Purified PKC isoforms

-

[³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) as a radioligand

-

Ingenol-5,20-acetonide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a multi-well plate, combine the purified PKC enzyme, assay buffer, and varying concentrations of Ingenol-5,20-acetonide.

-

Add a constant concentration of [³H]PDBu to each well.

-

Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The binding affinity (Ki) of Ingenol-5,20-acetonide is determined by competitive binding analysis against [³H]PDBu.

Conclusion

Ingenol-5,20-acetonide serves as a valuable chemical tool for the synthesis of biologically active ingenol derivatives. The ingenol scaffold exhibits potent biological effects, primarily through the activation of Protein Kinase C and subsequent modulation of downstream signaling pathways such as the MAPK/ERK cascade. While direct biological data for Ingenol-5,20-acetonide is limited, the established activity of the parent compound and its derivatives underscores the therapeutic potential of this class of molecules. The experimental protocols provided herein offer a framework for researchers to investigate the biological activities of Ingenol-5,20-acetonide and novel ingenol analogs in various cellular contexts. Further research is warranted to fully elucidate the specific biological profile of Ingenol-5,20-acetonide itself.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ingenol-5,20-Acetonide: A Strategic Precursor for the Synthesis of Biologically Active Ingenol Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) esters, a class of diterpenoids, have garnered significant attention in the pharmaceutical industry due to their potent biological activities, most notably as activators of Protein Kinase C (PKC). Ingenol mebutate (ingenol-3-angelate), the active ingredient in Picato®, is a topical medication approved for the treatment of actinic keratosis. The synthesis of various ingenol esters for structure-activity relationship (SAR) studies and the development of new therapeutic agents is a key area of research. A crucial intermediate in the semi-synthesis of these esters is ingenol-5,20-acetonide. This protected form of ingenol allows for selective esterification at the C3 hydroxyl group, a position critical for biological activity. This technical guide provides a comprehensive overview of the synthesis of ingenol esters via the ingenol-5,20-acetonide precursor, including detailed experimental protocols, quantitative data, and a summary of the relevant biological signaling pathways.

Synthetic Strategy: The Role of Ingenol-5,20-Acetonide

The chemical structure of ingenol presents multiple hydroxyl groups with varying reactivities. To achieve selective esterification at the desired C3 position, a protection strategy is necessary. The formation of an acetonide between the C5 and C20 hydroxyl groups effectively blocks these positions, leaving the C3 hydroxyl group accessible for esterification. Following the introduction of the desired ester moiety at the C3 position, the acetonide protecting group can be readily removed under acidic conditions to yield the final ingenol ester. This strategy provides a reliable and efficient route to a diverse range of ingenol esters.

Experimental Workflow

The overall synthetic workflow for the preparation of ingenol esters from ingenol via the ingenol-5,20-acetonide intermediate is depicted below.

Experimental Protocols

The following protocols are based on established synthetic procedures and provide a detailed methodology for the key transformations.

Synthesis of Ingenol-5,20-acetonide

This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.

-

Reagents and Materials:

-

Ingenol

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

-

-

Procedure:

-

Dissolve ingenol (1 equivalent) in acetone in a round-bottom flask.

-

Add pyridinium p-toluenesulfonate (catalytic amount) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford ingenol-5,20-acetonide.

-

Synthesis of Ingenol Esters from Ingenol-5,20-acetonide

This section details the esterification of the C3 hydroxyl group of ingenol-5,20-acetonide followed by deprotection.

The following is a general procedure for the synthesis of ingenol-3-angelate. This can be adapted for other carboxylic acids.

-

Reagents and Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid (or other desired carboxylic acid)

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Celite®

-

-

Procedure:

-

To a solution of ingenol-5,20-acetonide (1 equivalent) in toluene, add the desired carboxylic acid (e.g., angelic acid, 1.5 equivalents) and DMAP (1.5 equivalents).

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and evaporate the solvent.

-

The crude product, ingenol-5,20-acetonide-3-O-ester, can be purified by silica gel column chromatography or used directly in the next step.

-

For the synthesis of ingenol disoxate, a microwave-assisted coupling can be employed.

-

Alternative Esterification for Ingenol Disoxate:

-

In a microwave vial, combine ingenol-5,20-acetonide, the corresponding isoxazolecarboxylic acid, DMAP, and N,N-diisopropylethylamine (DIPEA) in acetonitrile.

-

Heat the mixture in a microwave reactor at 150 °C.[1]

-

After cooling, the product can be isolated and purified.

-

This final step removes the acetonide protecting group to yield the target ingenol ester.

-

Reagents and Materials:

-

Ingenol-5,20-acetonide-3-O-ester

-

Aqueous hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the ingenol-5,20-acetonide-3-O-ester in a suitable solvent.

-

Add aqueous hydrochloric acid.

-

Stir the mixture at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the final ingenol ester by column chromatography.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of ingenol-5,20-acetonide and representative ingenol esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ingenol-5,20-acetonide | C₂₃H₃₂O₅ | 388.50 |

| Ingenol-3-angelate (Ingenol Mebutate) | C₂₅H₃₄O₆ | 430.53 |

| Ingenol-3-tigliate | C₂₅H₃₄O₆ | 430.53 |

| Ingenol Disoxate | - | - |

| Reaction Step | Product | Yield (%) | Reference |

| Protection of Ingenol | Ingenol-5,20-acetonide | 55 | European Patent EP 2763948 B1 |

| Esterification (Angelic Acid) | Ingenol-3-angelate from Acetonide | >99% purity, >80 mg from 100 mg starting material | European Patent EP 2763948 B1 |

| Esterification (Tiglic Acid) | Ingenol-3-tigliate from Acetonide | >99% purity, >80 mg from 100 mg starting material | European Patent EP 2763948 B1 |

| Microwave-assisted Coupling (for Ingenol Disoxate) | Protected Ingenol Disoxate | 94 | [1] |

| Deprotection (for Ingenol Disoxate) | Ingenol Disoxate | 69 | [1] |

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Ingenol-3-angelate | Data not fully available in searched sources | Data not fully available in searched sources | [M+H]⁺ 431.24 |

| Ingenol | Refer to specialized databases for full assignment | Refer to specialized databases for full assignment | [M-H]⁻ 347.18 |

Note: Detailed NMR and MS data for a wide range of ingenol esters are often proprietary or found in specialized publications. Researchers are encouraged to consult primary literature for specific compounds of interest.

Biological Signaling Pathways

Ingenol esters exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis, inflammation, and cell differentiation.

Protein Kinase C (PKC) Activation

Ingenol esters are potent activators of both classical and novel PKC isoforms. Upon binding of an ingenol ester to the C1 domain of PKC, the enzyme undergoes a conformational change, leading to its activation. PKCδ is a particularly important isoform in mediating the effects of ingenol esters.

MAPK/ERK Signaling Pathway

Activation of PKC by ingenol esters leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This involves a phosphorylation cascade, ultimately leading to the phosphorylation of ERK, which can then translocate to the nucleus and regulate gene expression.

NF-κB Signaling Pathway

Another critical pathway activated by ingenol ester-mediated PKC activation is the Nuclear Factor-kappa B (NF-κB) pathway. PKC activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.

Conclusion

Ingenol-5,20-acetonide serves as a pivotal intermediate in the semi-synthesis of a wide array of ingenol esters. The protection of the C5 and C20 hydroxyl groups allows for regioselective modification at the biologically crucial C3 position. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic routes and the underlying biological mechanisms of action of ingenol esters is essential for the rational design and development of novel therapeutics targeting PKC-mediated signaling pathways.

References

The Pharmacology of Ingenol Derivatives: A Technical Guide for Drug Development

Introduction

Ingenol (B1671944) derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2] The most prominent member, ingenol mebutate (also known as ingenol 3-angelate), gained FDA approval for the topical treatment of the precancerous skin condition actinic keratosis (AK), validating the therapeutic potential of this molecular scaffold.[3][4] Beyond dermatology, ingenol derivatives have demonstrated promising anticancer properties and a remarkable ability to reverse HIV latency, making them a compelling subject for ongoing research and drug development.[5][6]

This technical guide provides an in-depth overview of the pharmacological properties of ingenol derivatives, focusing on their core mechanism of action, therapeutic applications, structure-activity relationships, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique class of compounds.

Core Mechanism of Action: A Dual Approach

The primary mechanism of action for ingenol derivatives is the activation of Protein Kinase C (PKC) isoforms.[7][8] Ingenol compounds are structurally analogous to diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[9] This activation initiates a dual mechanism that combines direct cytotoxicity with a robust, localized inflammatory response.[10][11]

-

Direct Cytotoxicity via Necrosis: Upon application, ingenol derivatives like ingenol mebutate rapidly induce cell death, primarily through necrosis.[7][11] This process is initiated by the activation of PKC, which leads to mitochondrial swelling and rupture of the plasma membrane, preferentially affecting dysplastic or malignant cells.[5][7]

-

Immune-Mediated Response: The initial necrotic event releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[11] This triggers an influx of immune cells, particularly neutrophils, to the site.[7][12] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), helping to eliminate any remaining atypical cells that survived the initial necrotic phase.[10][12]

This dual action allows for rapid lesion clearance and a sustained immune response that targets residual diseased cells.[10] The activation of the PKC pathway also leads to the induction of HIV transcription from latent proviruses through the cooperative activation of NF-κB and AP-1.[13]

Pharmacological Applications and Quantitative Data

The unique mechanism of ingenol derivatives has been explored in several therapeutic areas, with the most significant advances in dermatology, oncology, and virology.

Dermatology: Treatment of Actinic Keratosis (AK)

Ingenol mebutate gel (Picato®) is approved for the field treatment of non-hyperkeratotic, non-hypertrophic AK.[14] Its key advantage is a very short treatment duration (2-3 consecutive days) compared to other topical therapies.[7][12] Clinical trials have demonstrated its efficacy in clearing AK lesions on various body sites.

Table 1: Summary of Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis

| Study Focus | Ingenol Mebutate Concentration & Duration | Anatomic Site | Complete Clearance Rate (Drug vs. Vehicle) | Partial Clearance Rate (≥75% reduction) | Recurrence Rate (at 12 months) | Reference(s) |

|---|---|---|---|---|---|---|

| Phase III Trials | 0.015% gel for 3 days | Face or Scalp | 42.2% vs. 3.7% | 63.9% vs. 7.4% | 54% | [15] |

| Phase III Trials | 0.05% gel for 2 days | Trunk or Extremities | 34.1% vs. 4.7% | 48.9% vs. 7.1% | 50% | [15] |

| Large Field (up to 250 cm²) Phase III | 0.027% gel for 3 days | Face/Scalp or Chest | 21.4% vs. 3.4% | 59.4% vs. 8.9% | 22.9% (sustained clearance) | [16] |

| Phase IV Trial (Korean Population) | 0.015% (Face/Scalp) or 0.05% (Trunk/Extremities) | Face/Scalp and Trunk/Extremities | 78.1% (overall at Day 57) | Not Reported | 11.1% (88.9% sustained clearance at 6 months) |[17] |

Oncology: Preclinical Anticancer Activity

Beyond AK, ingenol derivatives have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines.[18][19] This suggests potential applications in treating various solid tumors. Research has highlighted their efficacy against pancreatic, breast, and other epithelial cancers in preclinical models.[5][20]

Table 2: In Vitro Cytotoxicity of Ingenol Derivatives Against Selected Cancer Cell Lines

| Ingenol Derivative | Cancer Cell Line | Assay Type | IC50 Value | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Ingenol Mebutate (IM) | Panc-1 (Pancreatic) | Cell Survival Assay (72h) | 43.1 ± 16.8 nM | More potent than clinically used drugs like SN-38 (165 ± 37 nM). | [21] |

| IngC (ingenol-3-dodecanoate) | Esophageal Cancer Cell Lines | MTS Assay | Not specified, but 6.6-fold higher efficacy than ingenol-3-angelate | IngC showed the best activity across a panel of 70 cancer cell lines. | [18] |

| Ingenol-20-benzoate | T47D and MDA-MB-231 (Breast) | Not specified | Not specified | Identified as a promising compound that inhibits cell growth and induces apoptosis. | [20] |

| Unnamed Ingenane (B1209409) Derivative (Comp. 7) | HPV-Ker (Keratinocytes) | Cytotoxicity Assay | 0.32 µM | Exhibited stronger cytotoxicity than the control, ingenol mebutate (IC50 = 0.84 µM). |[22] |

HIV Latency Reversal

A significant barrier to an HIV cure is the virus's ability to remain dormant in latent reservoirs within resting CD4+ T cells.[23] Ingenol derivatives have emerged as potent latency-reversing agents (LRAs) that can "shock" the virus out of this dormant state, making the infected cells visible to the immune system for clearance (the "shock and kill" strategy).[24] They achieve this by activating the PKC-NF-κB signaling pathway, which promotes HIV transcription.[24][25]

Table 3: HIV-1 Latency Reversal Activity of Ingenol Derivatives

| Ingenol Derivative | Latency Model | Key Finding | Reference(s) |

|---|---|---|---|

| Ingenol B (IngB) | J-Lat A1 cells (in vitro) & Primary CD4+ T cells from patients (ex vivo) | Highly potent reactivation of latent HIV, more effective than SAHA, prostratin, and JQ1. Synergistic effect with JQ1. | [24] |

| Ingenol 3,20-dibenzoate | Resting CD4+ T cells from aviremic patients (ex vivo) | Induced viral release at levels similar to T-cell receptor stimulation in the majority of patient samples. | [26] |

| 3-caproyl-ingenol (ING B) | Primary HIV-infected resting cells | Reactivated virus transcription up to 12-fold (25-fold in combination with SAHA). More potent than ingenol 3,20-dibenzoate and TNF-α. | [25] |

| GSK445A (stabilized ingenol-B derivative) | CD4+ T cells from HIV+ people and SIV+ macaques (in vitro) | At 25 nM, induced viral transcripts and particles at levels similar to PMA/Ionomycin. |[13][27] |

Structure-Activity Relationships (SAR)

The biological activity of ingenol derivatives is highly dependent on their chemical structure, particularly the esterification pattern on the ingenol core. The ingenol core itself is inactive for latency reversal.[28]

-

Esterification at C-3: The addition of lipophilic esters to the C-3 hydroxyl group dramatically increases PKC activation and subsequent proviral transcription in HIV latency models.[6][28] This position is critical for potency.

-

Modifications to the Core: Synthetic strategies have enabled modifications to the ingenol core that are not accessible through semi-synthesis from the natural product. C-H oxidation of the ingenane core can lead to analogues with exquisite PKC isoform selectivity.[9] For instance, certain modifications can reduce activity on PKCδ (implicated in keratinocyte activation) while retaining activity on PKCβII (important for neutrophil activation).[9] This offers a path to developing derivatives with improved therapeutic windows by separating desired immune effects from unwanted skin reactions.

Key Experimental Protocols

Verifying the pharmacological properties of new ingenol derivatives requires a suite of standardized assays. Below are outlines of common experimental procedures.

Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol is a common method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., Panc-1, HeLa, MDA-MB-231) are cultured in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the ingenol derivative is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Measurement: After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

-

Data Acquisition: The plates are incubated for 1-4 hours, during which viable cells convert the MTS tetrazolium into a colored formazan (B1609692) product. The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: Ex Vivo HIV Latency Reversal Assay

This assay uses cells from HIV-infected individuals to assess the ability of a compound to reactivate latent virus.

-

Patient Sample Collection: Peripheral blood is collected from HIV-infected individuals who are on suppressive antiretroviral therapy (ART) with undetectable viral loads.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque). Resting CD4+ T cells are then purified from the PBMC population using negative selection magnetic beads to deplete other cell types.

-

Cell Culture and Treatment: The purified resting CD4+ T cells are cultured in the presence of ART to prevent new rounds of infection. The cells are treated with the ingenol derivative at various concentrations. Positive controls (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) and negative (vehicle) controls are included.

-

Incubation: Cells are incubated for a period of 24 to 72 hours.

-

Quantification of Viral Reactivation: Latency reversal is measured by quantifying the amount of HIV RNA in the culture supernatant using a sensitive RT-qPCR assay.

-

Toxicity Assessment: Cell viability and activation are assessed in parallel cultures using flow cytometry to stain for viability markers (e.g., Annexin V, Propidium Iodide) and activation markers (e.g., CD69, CD25).

Synthesis of Ingenol Derivatives

The complex, sterically hindered, and strained "inside-outside" bridged core of ingenol presents a formidable challenge for total synthesis.[1][29] The first total synthesis was completed in 45 steps.[1] More recently, a highly efficient 14-step synthesis starting from the inexpensive natural product (+)-3-carene has been developed, making the ingenol scaffold more accessible for derivatization and SAR studies.[3][30] Most derivatives used in research are created via semi-synthesis, which involves chemically modifying the ingenol core isolated from natural sources.[28]

Conclusion and Future Directions

Ingenol derivatives are potent modulators of the PKC signaling pathway with a clinically validated dual mechanism of action. While ingenol mebutate has found a niche in dermatology, the broader therapeutic potential in oncology and HIV eradication is still being actively explored. Future research will likely focus on:

-

Developing Novel Analogues: Leveraging advanced synthetic strategies to create derivatives with improved PKC isoform selectivity, aiming to enhance the therapeutic index by separating efficacy from toxicity.[9]

-

Combination Therapies: Exploring the synergistic effects of ingenol derivatives with other agents, such as BET bromodomain inhibitors (for HIV latency) or standard chemotherapeutics (for cancer).[18][24]

-

Advanced Delivery Methods: Designing novel formulations or delivery systems to optimize the safety and efficacy profile for applications beyond topical treatment.[5]

The ingenol scaffold remains a rich source of pharmacologically active molecules. Continued investigation into their complex biology and chemistry is crucial for unlocking their full potential in treating a range of human diseases.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Ingenol mebutate: potential for further development of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. login.medscape.com [login.medscape.com]

- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]

- 14. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dermnetnz.org [dermnetnz.org]

- 16. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A multicentre, open, investigator-initiated phase IV clinical trial to evaluate the efficacy and safety of ingenol mebutate gel, 0·015% on the face and scalp, and 0·05% on the trunk and extremities, in Korean patients with actinic keratosis (PERFECT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 28. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 30. 2024.sci-hub.se [2024.sci-hub.se]

The Role of Ingenol-5,20-acetonide in the Activation of Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a diterpenoid natural product isolated from plants of the Euphorbiaceae family. While ingenol itself demonstrates weak binding to and activation of protein kinase C (PKC), its derivatives, often synthesized via Ingenol-5,20-acetonide, have emerged as potent and selective activators of PKC isoforms.[1] This technical guide provides an in-depth exploration of the relationship between the ingenol scaffold, exemplified by the role of Ingenol-5,20-acetonide, and the activation of the protein kinase C family of enzymes. The focus will be on the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences.

Ingenol-5,20-acetonide serves as a crucial precursor in the semi-synthesis of various ingenol esters, such as Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate). The acetonide protection of the C5 and C20 hydroxyl groups allows for selective modification at other positions of the ingenol core, leading to the generation of compounds with enhanced stability and biological activity. Although direct quantitative data on the binding affinity and activation potential of Ingenol-5,20-acetonide for PKC is not extensively documented in the literature, the wealth of information on its derivatives provides a clear understanding of the structure-activity relationships governing the interaction of the ingenol class of compounds with PKC.

Quantitative Analysis of Ingenol Derivatives and PKC Interaction

The potency and isoform selectivity of ingenol derivatives in activating PKC have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for prominent ingenol derivatives, which are often synthesized using Ingenol-5,20-acetonide as a starting material.

Table 1: Binding Affinities (Ki) of Ingenol Derivatives for PKC Isoforms

| Compound | PKC Isoform | Ki (nM) | Comments |

| Ingenol-3-angelate (I3A) | PKC-α | 0.3 ± 0.02 | High affinity binding.[2] |

| PKC-β | 0.105 ± 0.019 | High affinity binding.[2] | |

| PKC-γ | 0.162 ± 0.004 | High affinity binding.[2] | |

| PKC-δ | 0.376 ± 0.041 | High affinity binding.[2] | |

| PKC-ε | 0.171 ± 0.015 | High affinity binding.[2] | |

| Ingenol | PKC (unspecified) | 30,000 | Parent compound with significantly lower affinity.[1] |

Table 2: Activation Potency (EC50) of Ingenol Derivatives on PKC Isoforms and Cellular Responses

| Compound | PKC Isoform/Cellular Response | EC50 (nM) | Comments |

| C20-hydroxylated ingenol analogue 9 | PKCβII | 6 | Potent activation of PKCβII.[3] |

| C20-hydroxylated ingenol analogue 10 | PKCβII | 828 | Demonstrates the importance of specific structural features for potency.[3] |

| Ingenol | Various biological responses | 30,000 - 1,000,000 | Correlates with its lower binding affinity.[1] |

Experimental Protocols

The characterization of the interaction between ingenol derivatives and PKC relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific PKC isoform.

Materials:

-

Purified recombinant human PKC isoforms

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (e.g., Ingenol derivative)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of the purified PKC isoform, and phosphatidylserine vesicles.

-

Add varying concentrations of the test compound.

-

Add a fixed concentration of [³H]PDBu to initiate the binding reaction.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]PDBu using a scintillation counter.

-

Calculate the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a compound to activate the kinase function of a PKC isoform, which involves the phosphorylation of a substrate.

Materials:

-

Purified recombinant human PKC isoforms

-

PKC substrate peptide (e.g., myelin basic protein or a specific fluorescent peptide)

-

ATP (and [γ-³²P]ATP for radioactive assays)

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)

-

Kinase reaction buffer (containing MgCl₂, CaCl₂, etc.)

-

Test compound

-

Quenching solution (e.g., EDTA)

-

Detection reagents (e.g., phosphocellulose paper for radioactive assays, or specific antibodies for ELISA-based methods)

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the PKC isoform, the substrate peptide, and the lipid activator solution.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Detect the phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated peptide. For non-radioactive methods, detection can be achieved using phosphospecific antibodies in an ELISA format or by measuring a change in fluorescence of a specific substrate.

-

Determine the EC50 value for PKC activation by plotting the kinase activity against the concentration of the test compound.

Signaling Pathways and Logical Relationships

The activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

Caption: Signaling pathway of PKC activation by ingenol derivatives.

Caption: Experimental workflow for a PKC kinase activity assay.

Caption: Role of Ingenol-5,20-acetonide in synthesizing active derivatives.

Mechanism of Action and Downstream Effects

Ingenol derivatives, like their structural analogs the phorbol (B1677699) esters, activate conventional and novel PKC isoforms by binding to the C1 domain in the regulatory region of the enzyme. This binding mimics the action of the endogenous second messenger diacylglycerol (DAG). Upon binding, PKC undergoes a conformational change that relieves autoinhibition, leading to its translocation to the cell membrane and subsequent activation of its kinase domain.

The activation of specific PKC isoforms, particularly PKCδ, by ingenol derivatives such as Ingenol-3-angelate (PEP005), has been shown to induce a variety of cellular responses.[4] In cancer cells, for instance, activation of PKCδ can lead to the phosphorylation of downstream targets in the mitogen-activated protein kinase (MAPK) pathway, including Raf, MEK, and ERK.[5][6] This signaling cascade can ultimately result in cell cycle arrest and apoptosis.[4] Furthermore, PKC activation by ingenol derivatives can also stimulate an inflammatory response, which is thought to contribute to their therapeutic effects in skin conditions like actinic keratosis.

Conclusion

Ingenol-5,20-acetonide plays a pivotal, albeit indirect, role in the exploration of PKC activation by the ingenol class of diterpenoids. As a key synthetic intermediate, it enables the creation of potent and selective PKC activators, such as Ingenol-3-angelate. The study of these derivatives has provided valuable insights into the structure-activity relationships governing PKC activation and has paved the way for the development of novel therapeutics targeting this important family of enzymes. The quantitative data, experimental protocols, and signaling pathway illustrations provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Future research may focus on the development of even more isoform-selective ingenol derivatives, potentially leveraging the synthetic flexibility offered by intermediates like Ingenol-5,20-acetonide, to fine-tune the desired therapeutic outcomes while minimizing off-target effects.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Ingenol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ingenol (B1671944) mebutate, a diterpene ester derived from the plant Euphorbia peplus, and its synthetic analogs represent a class of potent bioactive compounds with significant cytotoxic and immune-stimulatory properties.[1] Initially approved for the topical treatment of actinic keratosis, the underlying mechanisms of their potent anticancer effects have garnered substantial interest in the scientific community.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on the cytotoxicity of various ingenol analogs. It summarizes quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved in their mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer biology and drug development.

Mechanisms of Cytotoxicity

Ingenol analogs exert their cytotoxic effects through a dual mechanism of action: direct cell death induction and immune-mediated responses.[3][4] The direct cytotoxic effects are multifaceted, involving the induction of apoptosis and necrosis through various signaling cascades, primarily centered around the activation of Protein Kinase C (PKC) isoforms.[5][6]

1.1. Protein Kinase C (PKC) Activation

A primary mechanism of action for many ingenol analogs is the activation of the PKC family of serine/threonine kinases.[5][7] Ingenol mebutate (also known as PEP005) is a broad-range activator of classical and novel PKC isoenzymes.[5] The isoform PKCδ, in particular, has been identified as a critical mediator of the pro-apoptotic effects of these compounds.[5][6][8] Activation of PKCδ can lead to downstream signaling events that promote cell cycle arrest and apoptosis.[5] For example, the synthetic ingenol derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) activates the PKCδ/ERK pathway, which contributes to its cytotoxic effects in leukemia cells.[8][9]

1.2. Induction of Apoptosis

Several ingenol analogs are potent inducers of apoptosis. This programmed cell death is often mediated by the activation of caspases. For instance, ingenol 3,20-dibenzoate (IDB) triggers apoptosis through a pathway involving caspase-3.[10] Studies on cutaneous T-cell lymphoma (CTCL) cells treated with ingenol mebutate (PEP005) revealed apoptosis induction characterized by caspase-8 and caspase-3 activation, as well as the generation of reactive oxygen species (ROS).[2] In some cancer cell lines, the apoptotic pathway may also involve the tumor suppressor protein p53.[11] The apoptotic properties and PKC-activating functions of ingenoids can be governed by distinct structure-activity relationships, allowing for the potential to chemically modify the ingenol template to selectively target these pathways.[10]

1.3. Necrotic Cell Death and Mitochondrial Disruption

At higher concentrations, ingenol mebutate induces a rapid, necrotic form of cell death.[1][5] This process is initiated by the swift rupture of the mitochondrial network, leading to a release of cytosolic calcium.[1] The disruption of mitochondrial membrane potential is a key event, as observed with the analog AAI in K562 cells.[8][9] This is followed by a loss of plasma membrane integrity, ultimately resulting in cell lysis.[1] This mechanism is distinct from simple detergent-like lysis and involves a complex activation of processes across multiple organelles.[1]

1.4. Cell Cycle Arrest

In addition to inducing cell death, ingenol analogs can inhibit cancer cell proliferation by causing cell cycle arrest. The analog AAI has been shown to induce G2/M phase arrest in chronic myeloid leukemia K562 cells.[8][9] Similarly, ingenol mebutate (PEP005) can cause a decrease in the S-phase population of Colo205 colon cancer cells.[12] This disruption of the cell cycle prevents cancer cells from dividing and contributes to the overall antitumor effect.

1.5. Modulation of Other Signaling Pathways

The cytotoxic activity of ingenol analogs is also linked to the modulation of other critical cancer-related signaling pathways. The analog AAI not only activates the PKCδ/ERK pathway but also inhibits the pro-survival AKT pathway and the JAK/STAT3 signaling pathway.[8][9] In colon cancer cells, ingenol mebutate (PEP005) has been shown to activate the Ras/Raf/MAPK pathway while inhibiting the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, further highlighting the complex interplay of signaling networks affected by these compounds.[12]

Quantitative Cytotoxicity Data

The cytotoxic potency of ingenol analogs has been evaluated across a wide range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Table 1: Cytotoxicity of Ingenol Mebutate (PEP005) and Related Analogs | |||

| Analog | Cell Line | Assay | Reported Cytotoxicity |

| Ingenol Mebutate | Normal and Cancer Epithelial Cells | Cell Death Assay | Potency between 200-300 μM[1] |

| Ingenol Mebutate | Differentiated Keratinocytes | Cell Death Assay | > 300 μM[1] |

| Ingenane Derivative 6 | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.39 μM[13][14] |

| Ingenane Derivative 7 | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.32 μM[13][14] |

| Ingenol Mebutate | Keratinocytes (HPV-Ker) | Not Specified | IC50: 0.84 μM[13][14] |

| Table 2: Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) | |||

| Analog | Cell Line | Assay | Reported Cytotoxicity |

| AAI | K562, MCF-7/ADR, KT-1, HL-60 | MTT | Sensitive in the range of 0.78–25 μM[8] |

| AAI | K562 | Growth Inhibition | Potent at very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ μM)[8] |

| AAI (1 µM) | K562 | Cell Density | Comparable inhibition to Ingenol Mebutate (1 µM) after 72h[8] |

Experimental Protocols

The following sections detail the standard methodologies employed in the preliminary cytotoxic evaluation of ingenol analogs.

3.1. Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the ingenol analog (e.g., 0-25 μM) for a specified duration (e.g., 72 hours).[8]

-

MTT Incubation : After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

3.2. Apoptosis Assays

3.2.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Cells are treated with the ingenol analog for the desired time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

3.2.2. Caspase Activation Assay

This assay measures the activity of key executioner caspases like caspase-3.

-

Cell Lysis : Following treatment with the ingenol analog, cells are harvested and lysed to release cellular proteins.

-

Substrate Incubation : The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.

-

Signal Detection : Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer. An increase in signal indicates caspase-3 activation.[12]

3.3. Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment and Harvesting : Cells are treated with the ingenol analog (e.g., 250 nM AAI for 0-12 hours) and harvested.[8]

-

Fixation : Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining : The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution. PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content.

-

Flow Cytometry Analysis : The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[8]

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways activated by ingenol analogs.

Caption: Workflow for assessing the cytotoxic effects of ingenol analogs.

Caption: PKCδ-mediated apoptosis pathway activated by ingenol analogs.

Caption: Pathway of necrotic cell death induced by ingenol mebutate.

Conclusion and Future Directions

Preliminary studies have established ingenol analogs as a promising class of cytotoxic agents with complex and multifaceted mechanisms of action. Their ability to activate pro-apoptotic PKC isoforms, induce both apoptosis and necrosis, disrupt the cell cycle, and modulate key cancer signaling pathways underscores their therapeutic potential. The quantitative data reveal potent activity, in some cases at nanomolar or even lower concentrations.

Future research should focus on several key areas. A deeper investigation into the structure-activity relationships will be crucial for designing novel analogs with improved potency and selectivity, potentially separating the desired cytotoxic effects from off-target toxicities.[10] Further elucidation of the downstream targets of PKCδ and other modulated pathways will provide a more complete picture of their mechanism of action. Finally, as most published studies describe effects from in vitro investigations, a careful evaluation of the toxicity and efficacy of these analogs after systemic administration in preclinical animal models is required before their full potential in cancer therapy can be realized.[5]

References

- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Ingenol Esters from Ingenol-5,20-acetonide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ingenol (B1671944) esters, valuable compounds in pharmaceutical research and development, starting from the protected intermediate, Ingenol-5,20-acetonide. The methodologies outlined below are based on established synthetic routes, offering a reproducible guide for laboratory synthesis.

Introduction

Ingenol esters are a class of diterpenoids that have garnered significant interest in the scientific community due to their potent biological activities. A prominent example, Ingenol-3-angelate (PEP005), is the active ingredient in a topical medication for actinic keratosis. The semisynthesis of these esters often commences with ingenol, a natural product that can be protected at the C5 and C20 hydroxyl groups as an acetonide. This protecting group strategy allows for selective functionalization of the C3 hydroxyl group. The subsequent esterification and deprotection steps are critical for the successful synthesis of the desired ingenol esters.

Synthetic Workflow

The overall synthetic strategy involves a three-step process:

-

Protection of Ingenol: The selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide is the initial step. This directs the subsequent acylation to the C3 position.

-

Esterification of Ingenol-5,20-acetonide: The C3 hydroxyl group of the protected ingenol is then esterified with a suitable acylating agent to introduce the desired ester functionality.

-

Deprotection: The final step involves the removal of the acetonide protecting group to yield the target ingenol ester.

Caption: Synthetic workflow for ingenol esters.

Experimental Protocols

Synthesis of Ingenol-5,20-acetonide (Protection)

Objective: To protect the C5 and C20 hydroxyl groups of ingenol as an acetonide.

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Ingenol-5,20-acetonide.

Synthesis of Ingenol-5,20-acetonide-3-ester (Esterification)

Objective: To selectively esterify the C3 hydroxyl group of Ingenol-5,20-acetonide. A high-yielding and stereoconservative method is crucial, especially for sensitive acyl groups like angelate.

Method A: Microwave-Assisted Coupling (for robust acyl groups)

This method has been reported for the synthesis of ingenol disoxate, a similar ingenol ester.[1]

Materials:

-

Ingenol-5,20-acetonide

-

Carboxylic acid (e.g., 4-isoxazolecarboxylic acid)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine Ingenol-5,20-acetonide, the desired carboxylic acid, DMAP, and DIPEA in anhydrous acetonitrile.

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C.[1]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired Ingenol-5,20-acetonide-3-ester.

Method B: Stereoconservative Angeloylation

To prevent the isomerization of the angelate moiety to the tiglate form, a high-yielding method utilizing an anhydride (B1165640) is employed.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

2,4,6-Trichlorobenzoyl chloride

-

Toluene (anhydrous)

Procedure:

-

Prepare the mixed anhydride by reacting angelic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine in anhydrous toluene.

-

To this mixture, add Ingenol-5,20-acetonide.

-

Stir the reaction at an appropriate temperature and monitor its progress.

-

Upon completion, perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the crude product via column chromatography.

Synthesis of Ingenol-3-ester (Deprotection)

Objective: To remove the acetonide protecting group to yield the final ingenol ester.

Materials:

-

Ingenol-5,20-acetonide-3-ester

-

Aqueous hydrochloric acid (HCl) or other suitable acid

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Ingenol-5,20-acetonide-3-ester in a suitable solvent.

-

Add aqueous hydrochloric acid and stir the mixture at room temperature.[1]

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent in vacuo.

-

Purify the final product by column chromatography.

Data Presentation

The following table summarizes the reported yields for the synthesis of a representative ingenol ester, ingenol disoxate.[1]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Protection | Ingenol, 2,2-dimethoxypropane, p-TSA, acetone | - |

| 2 | Esterification | Ingenol-5,20-acetonide, 4-isoxazolecarboxylic acid, DMAP, DIPEA, acetonitrile, microwave, 150 °C | 94 |

| 3 | Deprotection | Ingenol-5,20-acetonide-3-(4-isoxazolecarboxylate), aqueous HCl, room temperature | 69 |

Note: The yield for the protection step is not explicitly stated in the provided source but is generally high-yielding.

Logical Relationships in Synthesis

References

Application Notes and Protocols: Solubility of Ingenol-5,20-acetonide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid extracted from the sap of plants of the Euphorbia genus. It serves as a key intermediate in the synthesis of various ingenol esters, which are investigated for their potent biological activities, including protein kinase C (PKC) activation. Due to its improved stability compared to the parent compound, Ingenol-5,20-acetonide is a critical starting material for the development of novel therapeutics. Understanding its solubility characteristics in common laboratory solvents is essential for accurate experimental design, formulation, and in vitro/in vivo studies. This document provides detailed information on the solubility of Ingenol-5,20-acetonide and protocols for its dissolution.

Data Presentation: Solubility of Ingenol-5,20-acetonide

The solubility of Ingenol-5,20-acetonide in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents is summarized in the table below. The data is compiled from various supplier datasheets.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mg/mL [] | 128.70 mM | Sonication and warming to 60°C may be required to achieve maximum solubility. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[2][3]. |

| Methanol | CH₄O | 32.04 | Soluble[][4] | Not specified | Quantitative data not available. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble[][4] | Not specified | Quantitative data not available. |

| Acetone | C₃H₆O | 58.08 | Soluble[][5] | Not specified | Quantitative data not available. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble[][5] | Not specified | Quantitative data not available. |

| Chloroform | CHCl₃ | 119.38 | Soluble[5] | Not specified | Quantitative data not available. |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL (128.70 mM) Stock Solution of Ingenol-5,20-acetonide in DMSO

This protocol describes the steps to prepare a high-concentration stock solution of Ingenol-5,20-acetonide in DMSO.

Materials:

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, tightly sealed vials (e.g., amber glass or polypropylene)

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block set to 60°C

-

Ultrasonic bath (sonicator)

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Before opening, allow the vial of Ingenol-5,20-acetonide to equilibrate to room temperature for at least 1 hour. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of Ingenol-5,20-acetonide into the vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

-

Solvent Addition: Add the calculated volume of fresh DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial mixing.

-

Assisted Dissolution (if necessary): If the compound does not fully dissolve after vortexing, proceed with the following steps:

-

Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Check for dissolution.

-

Heating: If sonication is insufficient, place the vial in a water bath or on a heating block set to 60°C.[2] Heat for 5-10 minutes, vortexing intermittently. Caution: Ensure the vial cap is secure but allows for slight pressure release if necessary. Do not overheat.

-

-

Final Check: Once the solution is clear and all solid has dissolved, allow it to cool to room temperature.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

Protocol 2: Preparation of Dilute Working Solutions

Procedure:

-

Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

-

Using a calibrated pipette, dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

-

Mix thoroughly by vortexing or gentle inversion before adding to your experimental system.

-